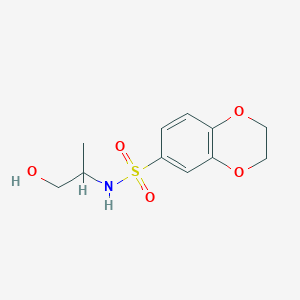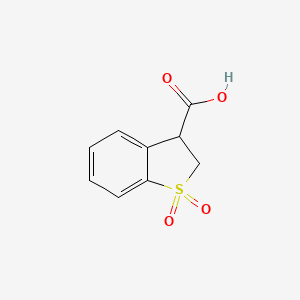
1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in various fields of science. BDP is a heterocyclic compound that contains a pyridazine ring and a carboxylic acid group.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. In addition, 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is its versatility as a building block for the synthesis of novel compounds with potential applications in various fields of science. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid. One area of research is the development of new drugs based on the structure of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid. Another area of research is the synthesis of novel materials using 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid as a building block. In addition, further studies are needed to fully understand the mechanism of action of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid involves the reaction of 2-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to form 1-(2-bromophenyl)-3-ethoxycarbonylprop-2-en-1-one. The resulting compound is then reacted with hydrazine hydrate to form 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been studied for its potential applications in various fields of science, including medicinal chemistry, drug discovery, and material science. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities, making it a promising candidate for the development of new drugs. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has also been used as a building block for the synthesis of novel materials with potential applications in organic electronics and optoelectronics.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-7-3-1-2-4-9(7)14-10(15)6-5-8(13-14)11(16)17/h1-4H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBNELCZDWAILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)

![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)

![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)

![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)


![1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)